molecular formula C8H16N2O B020951 (S)-1,5-diethylpiperazin-2-one CAS No. 106576-36-7

(S)-1,5-diethylpiperazin-2-one

Cat. No. B020951
M. Wt: 156.23 g/mol
InChI Key: IYZRHXDFJURKOL-ZETCQYMHSA-N
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Description

(S)-1,5-diethylpiperazin-2-one, also known as DEPO, is an organic compound belonging to the piperazine family. It is a white solid with a strong odor. DEPO is a versatile compound due to its ability to form hydrogen bonds and has been used in a variety of fields, including biochemistry, organic synthesis, and drug design. DEPO has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole have involved detailed crystal structure analysis to establish the conformation of molecules, which is crucial for understanding their biological activities. Such analyses contribute to the development of drugs by revealing the molecular geometry and interactions critical for binding to biological targets (Ozbey, Kuş, & Göker, 2001).

Inhibition of Biological Pathways

Compounds featuring piperazine rings have been investigated for their potential to inhibit biological pathways associated with diseases. For instance, novel 2-amino-5-hydroxyindole derivatives, which include piperazine residues, have been shown to potently inhibit 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, indicating potential for treating inflammatory diseases (Landwehr et al., 2006).

Antidiabetic Activity

Arylsulfonamidothiazoles with piperazine derivatives have demonstrated potent and selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, indicating a role in attenuating hepatic gluconeogenesis and offering a therapeutic strategy for type 2 diabetes (Barf et al., 2002).

Serotonergic Activity

Research into arylpiperazine derivatives acting at 5-HT(1A) receptors highlights the importance of structural variations in modulating receptor interactions, which is fundamental in developing psychiatric disorder treatments (López-Rodríguez et al., 2002).

Fluorescence Dyes and Imaging Agents

The synthesis and properties of fluorescence dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores, including piperazine structures, have been explored for their high fluorescence quantum yields and applications in living cell imaging, demonstrating the utility of piperazine derivatives in materials science and bioimaging (Chen et al., 2012).

properties

IUPAC Name

(5S)-1,5-diethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRHXDFJURKOL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(=O)CN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C(=O)CN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543668
Record name (5S)-1,5-Diethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,5-diethylpiperazin-2-one

CAS RN

106576-36-7
Record name (5S)-1,5-Diethylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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